molecular formula C16H21NO3 B7338587 (3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid

(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B7338587
M. Wt: 275.34 g/mol
InChI Key: VSIMZRUPCPOWPB-KGLIPLIRSA-N
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Description

(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid is commonly known as MPAC. It is a chiral pyrrolidine derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. MPAC has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research.

Mechanism of Action

The mechanism of action of MPAC is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by MPAC may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
MPAC has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. MPAC has also been found to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, MPAC has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using MPAC in lab experiments is its chiral nature. This allows for the study of enantioselective reactions and the synthesis of chiral molecules. However, one limitation of using MPAC is its low solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of MPAC. One area of research could be the development of more efficient synthesis methods for MPAC and its derivatives. Additionally, further studies could be conducted to elucidate the mechanism of action of MPAC and its potential use in the treatment of various diseases. Finally, the study of MPAC as a chiral building block could lead to the synthesis of new biologically active molecules with potential therapeutic applications.
Conclusion:
In conclusion, (3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid, or MPAC, is a chiral pyrrolidine derivative that has been studied for its potential applications in the field of medicinal chemistry. MPAC has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research. Further studies could elucidate the mechanism of action of MPAC and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of MPAC involves the reaction of (R)-3-methylbutanoyl chloride with (S)-4-phenylpyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final MPAC product.

Scientific Research Applications

MPAC has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. MPAC has also been studied for its potential use as a chiral building block in the synthesis of other biologically active molecules.

Properties

IUPAC Name

(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)8-15(18)17-9-13(14(10-17)16(19)20)12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,20)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIMZRUPCPOWPB-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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